1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound with a simple triazine ring.
Melamine: A triazine derivative with three amino groups.
Cyanuric Acid: A triazine derivative with three hydroxyl groups.
Uniqueness
1-Methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its hydrophobicity, while the methylamino group may contribute to its reactivity and potential biological activity.
Properties
CAS No. |
57987-29-8 |
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Molecular Formula |
C13H24N4O2 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-methyl-6-(methylamino)-3-octyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C13H24N4O2/c1-4-5-6-7-8-9-10-17-12(18)15-11(14-2)16(3)13(17)19/h4-10H2,1-3H3,(H,14,15,18) |
InChI Key |
XUSSGJDCPFHIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)N=C(N(C1=O)C)NC |
Origin of Product |
United States |
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